Fmoc-beta-ala-opfp
Overview
Description
Fmoc-beta-ala-opfp, also known as Fmoc-β-alanine, is a pre-formed pentafluorophenyl ester used for the coupling of alanine amino-acid residues by Fmoc SPPS . It enables bromophenol blue monitoring of amide bond formation .
Synthesis Analysis
Fmoc-beta-ala-opfp is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed . It is useful in applications where amino acids are partially racemized during coupling .
Molecular Structure Analysis
The molecular formula of Fmoc-beta-ala-opfp is C24H16F5NO4 . It has a molecular weight of 477.4 g/mol . The IUPAC name is (2,3,4,5,6-pentafluorophenyl) 3- (9 H -fluoren-9-ylmethoxycarbonylamino)propanoate .
Chemical Reactions Analysis
Fmoc-beta-Ala-OH was found to be formed during the reaction with Fmoc-OSu . The mechanism involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .
Physical And Chemical Properties Analysis
Fmoc-beta-ala-opfp has a molecular weight of 477.4 g/mol . It has a topological polar surface area of 64.6 Ų . It has a rotatable bond count of 8 .
Scientific Research Applications
General Use of Fmoc-beta-ala-opfp
“Fmoc-beta-ala-opfp”, also known as Fmoc-β-alanine, is a versatile reagent used for solid phase peptide synthesis . It’s used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .
Application in the Field of Physical Chemistry
Summary of the Application
In the field of physical chemistry, Fmoc protected single amino acids, including Fmoc-beta-ala-opfp, have been used to facilitate the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
Methods of Application or Experimental Procedures
The self-assembly of Fmoc protected single amino acids is controlled through solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
Results or Outcomes
The study demonstrated that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . These amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Application in the Field of Material Science
Summary of the Application
Fmoc protected single amino acids, such as Fmoc-beta-ala-opfp, have been used to create self-assembling materials. These materials have found diverse applications, ranging from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .
Methods of Application or Experimental Procedures
The self-assembly of Fmoc protected single amino acids is achieved through solvent variation. The morphologies resulting from self-assembly can be controlled by adjusting the environmental parameters .
Results or Outcomes
The study demonstrated that Fmoc protected aliphatic single amino acids can form distinct micro/nanostructures through a bottom-up approach. These structures can be tuned by controlling the environmental parameters .
Application in the Field of Biomedical Engineering
Summary of the Application
Fmoc protected amino acids, including Fmoc-beta-ala-opfp, have been used to create peptide-based hydrogels (PHGs). These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Methods of Application or Experimental Procedures
The hydrogels are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features. The Fmoc derivatives of series K peptides were found to retain their capability to gel .
Results or Outcomes
Among the Fmoc derivatives, the Fmoc-K3 hydrogel was found to be the most rigid one (G’ = 2526 Pa). It acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Application in the Field of Nanotechnology
Summary of the Application
Fmoc protected single amino acids, such as Fmoc-beta-ala-opfp, have been used to create distinct micro/nanostructures through a bottom-up approach . These structures can be tuned by controlling the environmental parameters .
Methods of Application or Experimental Procedures
The self-assembly of Fmoc protected single amino acids is achieved through solvent variation. The morphologies resulting from self-assembly can be controlled by adjusting the environmental parameters .
Results or Outcomes
The study demonstrated that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .
Application in the Field of Bioprinting
Summary of the Application
Fmoc protected amino acids, including Fmoc-beta-ala-opfp, have been used to create peptide-based hydrogels (PHGs) for bioprinting applications .
Methods of Application or Experimental Procedures
The hydrogels are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features. The Fmoc derivatives of series K peptides were found to retain their capability to gel .
Results or Outcomes
Among the Fmoc derivatives, the Fmoc-K3 hydrogel was found to be the most rigid one (G’ = 2526 Pa). It acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Future Directions
Fmoc-beta-ala-opfp has potential for diverse applications due to its ease of synthesis and functional diversity . It can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . It can be used as a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of environmental parameters .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-19(26)21(28)23(22(29)20(18)27)34-17(31)9-10-30-24(32)33-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRARRDDNQDLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-beta-ala-opfp |
Synthesis routes and methods
Procedure details
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